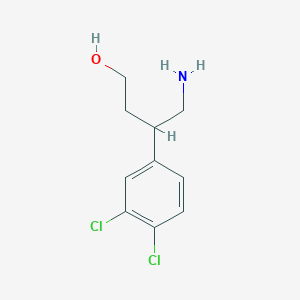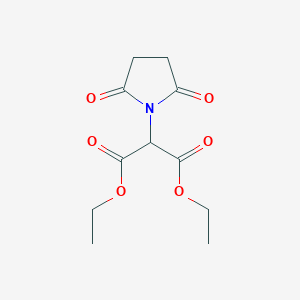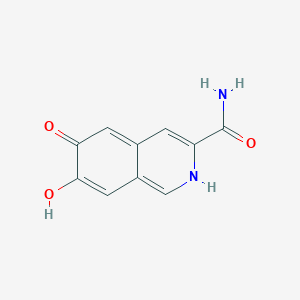
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide, also known as 7-Hydroxy-3-carboxamidoisoquinoline (HCQ), is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. HCQ is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its synthesis method is an important aspect of its research.
作用机制
HCQ exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species, the modulation of signaling pathways involved in inflammation and cell survival, and the induction of cell death in cancer cells. HCQ has been shown to inhibit the activity of various enzymes, including NADPH oxidase, xanthine oxidase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
生化和生理效应
HCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress and inflammation. HCQ has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. HCQ has been shown to modulate oxidative stress and inflammation through the inhibition of reactive oxygen species and the modulation of cytokine production.
实验室实验的优点和局限性
HCQ has various advantages and limitations for lab experiments. Its advantages include its low toxicity, its solubility in water and organic solvents, and its ability to inhibit various enzymes and signaling pathways. Its limitations include its limited stability in solution, its potential for non-specific binding to proteins, and its potential for interference with other compounds in biological samples.
未来方向
There are various future directions for the research on HCQ. These include the development of new synthesis methods for HCQ, the identification of new biological targets for HCQ, and the optimization of HCQ for clinical use. The development of new synthesis methods for HCQ could lead to the production of more efficient and cost-effective methods for the synthesis of HCQ. The identification of new biological targets for HCQ could lead to the discovery of new applications for HCQ in the treatment of various diseases. The optimization of HCQ for clinical use could lead to the development of new drugs that are more effective and less toxic than current drugs.
合成方法
HCQ can be synthesized using various methods, including the Pinner reaction, the Skraup reaction, and the condensation reaction. The Pinner reaction involves the reaction of isoquinoline with an acid chloride in the presence of a Lewis acid catalyst to form the corresponding amide. The Skraup reaction involves the reaction of aniline with glycerol and sulfuric acid to form a quinoline derivative, which can then be oxidized to HCQ. The condensation reaction involves the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base, which can then be cyclized to HCQ.
科学研究应用
HCQ has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. HCQ has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
146515-42-6 |
|---|---|
产品名称 |
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChI 键 |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
手性 SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
规范 SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
同义词 |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



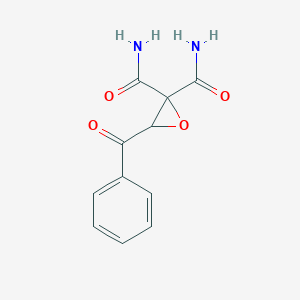
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)
![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)
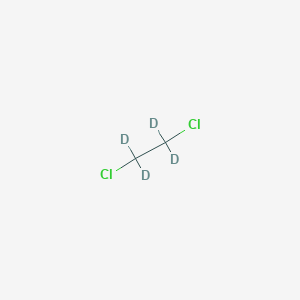
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
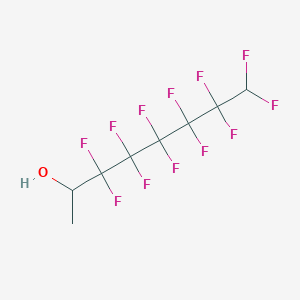
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
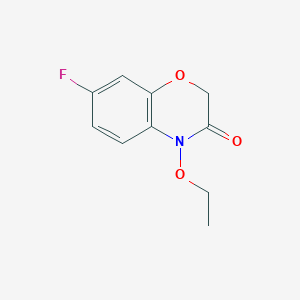
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
